NH2-PEG1-CH2CH2-Boc
CAS No.: 1260092-46-3; 1374006-96-8
Cat. No.: VC4182933
Molecular Formula: C9H19NO3
Molecular Weight: 189.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260092-46-3; 1374006-96-8 |
|---|---|
| Molecular Formula | C9H19NO3 |
| Molecular Weight | 189.255 |
| IUPAC Name | tert-butyl 3-(2-aminoethoxy)propanoate |
| Standard InChI | InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7,10H2,1-3H3 |
| Standard InChI Key | NSCCYXHEZRMPPH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCOCCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate features a tert-butyl-protected carboxylate group linked to a propanoate backbone, which is further connected to a diethylene glycol spacer terminating in a primary amine. The IUPAC name, tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate, reflects this arrangement . The canonical SMILES representation, , underscores the connectivity of its functional groups.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.30 g/mol |
| CAS Registry Number | 756525-95-8 |
| IUPAC Name | tert-Butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate |
| Solubility | High in polar solvents (e.g., DMF, DMSO) due to PEG spacer |
The tert-butyl group confers steric protection to the ester moiety, enhancing stability under basic conditions, while the amino group enables nucleophilic reactivity for covalent bonding with electrophilic partners .
Spectroscopic Characterization
The compound’s structure is validated through analytical techniques:
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Nuclear Magnetic Resonance (NMR): NMR reveals signals for the tert-butyl group (δ ~1.4 ppm), ethoxy protons (δ ~3.5–3.7 ppm), and the amino group (δ ~2.8 ppm).
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Fourier-Transform Infrared (FT-IR): Peaks at ~1720 cm (ester carbonyl) and ~3350 cm (N-H stretch) confirm functional groups .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis typically involves multi-step protocols:
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Esterification: Propanoic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (BocO) under basic conditions.
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Alkylation: The hydroxyl group of 2-(2-aminoethoxy)ethanol is alkylated with a brominated propanoate derivative via nucleophilic substitution.
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Deprotection: Acidic hydrolysis (e.g., HCl in dioxane) removes the tert-butyl group, yielding the free carboxylic acid for further functionalization.
Table 2: Representative Reaction Conditions for Alkylation
| Parameter | Condition |
|---|---|
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Yield | ~70–85% |
Reactivity and Functionalization
The amino group undergoes reactions critical for bioconjugation:
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Amide Bond Formation: Reacts with activated esters (e.g., NHS esters) or carboxylic acids in the presence of coupling agents like EDC/HOBt.
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Schiff Base Formation: Condenses with aldehydes or ketones under mild alkaline conditions (pH 7–9).
The tert-butyl ester acts as a protective group, removable via trifluoroacetic acid (TFA) to expose the carboxylic acid, enabling further derivatization .
Applications in Pharmaceutical Research
Bioconjugation and Drug Delivery
The compound’s PEG-like spacer enhances hydrophilicity, making it ideal for:
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Antibody-Drug Conjugates (ADCs): Linking cytotoxic agents to antibodies via the amino group, improving solubility and reducing immunogenicity.
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Prodrug Design: Masking carboxylate drugs as tert-butyl esters for enhanced bioavailability, with subsequent enzymatic or acidic activation in vivo.
Role in PROTAC Synthesis
As a building block for proteolysis-targeting chimeras (PROTACs), it facilitates the assembly of heterobifunctional molecules that degrade disease-causing proteins. For example, its amino group conjugates with E3 ligase ligands, while the deprotected carboxylate links to target protein binders .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Analytical and Computational Tools
Characterization Techniques
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., ).
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High-Performance Liquid Chromatography (HPLC): Monitors purity (>95% for pharmaceutical use).
Computational Modeling
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Molecular Dynamics (MD): Simulates interaction with biological targets (e.g., proteins).
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Density Functional Theory (DFT): Predicts reactivity and stability of intermediates.
Comparative Analysis with Analogues
Table 3: Comparison with Related Compounds
| Compound | Key Feature | Application |
|---|---|---|
| tert-Butyl 3-(2-cyanoethoxy)propanoate | Cyano group enhances electrophilicity | Click chemistry |
| tert-Butyl 3-(2-thiolethoxy)propanoate | Thiol for disulfide bond formation | Protein immobilization |
Future Directions and Challenges
Targeted Drug Delivery
Exploration of tumor-specific ligands (e.g., folate) conjugated via the amino group could enhance selectivity.
Green Chemistry Approaches
Developing solvent-free or catalytic methods to improve synthesis sustainability.
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